molecular formula C15H12Cl3N3O2 B2643394 N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide CAS No. 338395-78-1

N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide

Cat. No. B2643394
CAS RN: 338395-78-1
M. Wt: 372.63
InChI Key: RIXHNWGRTHDXPC-UHFFFAOYSA-N
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Description

“N’-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide” is a chemical compound with the CAS Number: 338395-78-1. It has a molecular weight of 372.64 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is (1Z)-N’-(4-chlorobenzoyl)-2-(2,4-dichlorophenoxy)ethanehydrazonamide . The Inchi Code is 1S/C15H12Cl3N3O2/c16-10-3-1-9(2-4-10)15(22)21-20-14(19)8-23-13-6-5-11(17)7-12(13)18/h1-8,20H,19H2,(H,21,22) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Synthesis and Material Applications

The chemical compound shares structural similarities with various synthesized compounds explored for their potential applications in materials science and pharmaceuticals. For instance, new diamines and their polymerization with different anhydrides have been synthesized to produce polyimides, exhibiting solubility in organic solvents and stability across a range of temperatures. These polymers' thermal stability and specific heat capacity suggest potential applications in high-performance materials due to their degradation temperature range and Tg values (Butt et al., 2005).

Antimicrobial Studies

Compounds structurally related to N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide have been evaluated for antimicrobial activities. For example, 4-Oxo-thiazolidine derivatives synthesized through condensation and fusion reactions exhibited antimicrobial properties. These findings indicate the potential of such compounds in developing new antimicrobial agents (Patel et al., 2009).

Anticancer Drug Synthesis and Molecular Docking Analysis

Another related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and analyzed for its anticancer activity through molecular docking studies targeting the VEGFr receptor. This indicates the potential application of structurally similar compounds in anticancer drug development (Sharma et al., 2018).

Potential Pesticide Applications

X-ray powder diffraction characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide as potential pesticides. This study suggests the applicability of related compounds in agriculture for pest control (Olszewska et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3N3O2/c16-10-3-1-9(2-4-10)15(22)21-20-14(19)8-23-13-6-5-11(17)7-12(13)18/h1-7H,8H2,(H2,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXHNWGRTHDXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chlorobenzoyl)-2-(2,4-dichlorophenoxy)ethanehydrazonamide

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